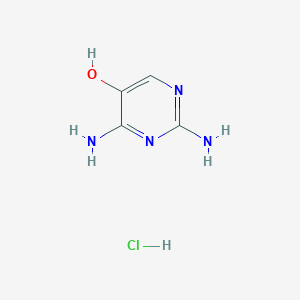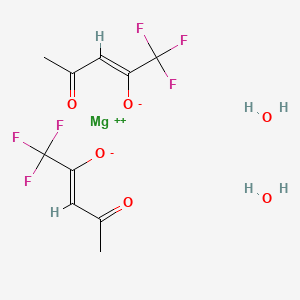
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ジプロピルカルバモイル)-4-メチル-2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチルは、チオフェン系に属する複雑な有機化合物です。チオフェンは、五員環に硫黄原子を含む複素環式化合物です。この特定の化合物は、メチル基、ジプロピルカルバモイル基、および2-メチルベンザミド基がチオフェン環に結合した独自の構造で特徴付けられます。
準備方法
合成ルートと反応条件
5-(ジプロピルカルバモイル)-4-メチル-2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、次の手順が含まれます。
チオフェン環の形成: チオフェン環は、ケトン、シアノ酢酸アミド、および元素状硫黄の縮合を含むゲバルト反応によって合成できます。
官能基の導入: メチル基、ジプロピルカルバモイル基、および2-メチルベンザミド基は、さまざまな置換反応によって導入されます。たとえば、ジプロピルカルバモイル基は、ジプロピルアミンと適切な活性化剤を用いたカルバモイル化反応によって添加できます。
エステル化: カルボン酸基は、通常、メタノールと強酸触媒を用いたエステル化反応によって導入されます。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、より大規模で行われます。このプロセスは、収量と純度を最適化するために、通常、連続フロー反応器と自動化システムを使用して、一貫した生産を保証します。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます。
化学反応解析
反応の種類
5-(ジプロピルカルバモイル)-4-メチル-2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: チオフェン環は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて酸化し、スルホキシドまたはスルホンを形成することができます。
還元: この化合物は、水素化アルミニウムリチウムなどの還元剤を使用して還元し、対応するアルコールまたはアミンを形成することができます。
置換: 求電子置換反応または求核置換反応は、チオフェン環または結合した官能基で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸、穏やかな〜中程度の温度。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、無水条件下。
置換: ハロゲン化剤、アミンやチオールなどの求核剤、制御された温度と溶媒。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アルコール、アミン。
置換: 使用される試薬に応じて、さまざまな置換チオフェン。
科学研究への応用
5-(ジプロピルカルバモイル)-4-メチル-2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチルは、いくつかの科学研究への応用があります。
医薬品化学: 特に抗炎症作用と抗癌作用のために、創薬におけるファーマコフォアとしての可能性が研究されています。
材料科学: 有機発光ダイオード(OLED)や有機光電池(OPV)などの有機エレクトロニクスにおける使用が検討されています。
生物学的研究: 酵素相互作用とタンパク質結合を研究するために、生化学アッセイにおけるプローブとして使用されます。
工業用途: この化合物の独自の構造により、新しいポリマーや高度な材料の開発が促進されます。
化学反応の分析
Types of Reactions
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new polymers and advanced materials.
作用機序
5-(ジプロピルカルバモイル)-4-メチル-2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が関与しています。医薬品化学では、特定の酵素や受容体を阻害することで、治療効果が得られる可能性があります。この化合物の構造により、酵素の活性部位に適合し、その活性を阻害し、生化学経路を調節することができます。材料科学では、その電子特性が活用され、電子デバイスの性能が向上しています。
類似化合物の比較
類似化合物
- 2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチル
- 3-メチル-5-(2-メチルベンザミド)チオフェン-2-カルボン酸エチル
- 4,5-ジメチル-2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチル
独自性
5-(ジプロピルカルバモイル)-4-メチル-2-(2-メチルベンザミド)チオフェン-3-カルボン酸メチルは、独自の官能基の組み合わせによって際立っており、明確な化学的および物理的特性が得られます。ジプロピルカルバモイル基の存在により、溶解性とバイオアベイラビリティが向上し、医薬品への応用においてより効果的な候補となっています。
類似化合物との比較
Similar Compounds
- Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate
- Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate
- Methyl 4,5-dimethyl-2-(2-methylbenzamido)thiophene-3-carboxylate
Uniqueness
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties The presence of the dipropylcarbamoyl group enhances its solubility and bioavailability, making it a more effective candidate in medicinal applications
特性
分子式 |
C22H28N2O4S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
methyl 5-(dipropylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-6-12-24(13-7-2)21(26)18-15(4)17(22(27)28-5)20(29-18)23-19(25)16-11-9-8-10-14(16)3/h8-11H,6-7,12-13H2,1-5H3,(H,23,25) |
InChIキー |
YFYSPIFCMGPNGL-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)






![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)

